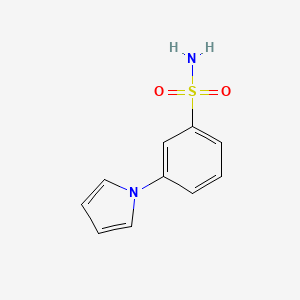

3-(1H-Pyrrol-1-yl)benzenesulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

3-pyrrol-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-15(13,14)10-5-3-4-9(8-10)12-6-1-2-7-12/h1-8H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYJIILLMKJLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Significance of Pyrrole Heterocycles in Contemporary Medicinal Chemistry and Natural Product Derivations

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged scaffold in medicinal chemistry and is abundantly found in nature. nih.govmdpi.com Its structural and electronic properties make it a versatile building block for the synthesis of a wide array of biologically active compounds. nih.gov Pyrrole and its fused derivatives are integral components of many natural products, including heme, vitamin B12, and various alkaloids, underscoring their fundamental role in biological systems. mdpi.com

In the realm of synthetic medicinal chemistry, the pyrrole nucleus serves as a key pharmacophore in numerous FDA-approved drugs, demonstrating a broad spectrum of therapeutic applications. nih.gov The versatility of the pyrrole scaffold allows it to interact with various biological targets, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.gov The ability of the pyrrole ring to engage in hydrogen bonding and other non-covalent interactions, coupled with its relatively simple structure that allows for facile chemical modification, has solidified its importance in the design and development of new drug candidates. nih.govrsc.org

Table 1: Examples of Clinically Used Pyrrole-Based Drugs

| Drug Name | Therapeutic Area |

|---|---|

| Atorvastatin | Cholesterol-lowering |

| Sunitinib | Anticancer |

| Ketorolac | Anti-inflammatory |

| Tolmetin | Anti-inflammatory |

Elucidating the Critical Role of Sulfonamide Moieties in Pharmacophore Design and Therapeutic Agent Development

The sulfonamide group (-SO₂NH-) is a cornerstone in drug design and has been a key functional group in a multitude of therapeutic agents for decades. nih.gov Its significance stems from its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets such as enzymes and receptors. nih.govacs.org The tetrahedral geometry of the sulfonamide group and its electronic characteristics allow it to mimic other functional groups, making it a valuable component in the design of enzyme inhibitors. researchgate.net

The versatility of the sulfonamide moiety is evident in the wide range of drugs that incorporate this functional group. openaccesspub.org These include antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory drugs. openaccesspub.org A particularly important class of drugs that feature the sulfonamide pharmacophore are the carbonic anhydrase inhibitors, which are used to treat glaucoma, epilepsy, and other conditions. researchgate.net The sulfonamide group's ability to coordinate with the zinc ion in the active site of carbonic anhydrases is a classic example of rational drug design based on this privileged pharmacophore. researchgate.net

Strategic Integration of Pyrrole and Benzenesulfonamide Units: Rational Design of Hybrid Scaffolds for Enhanced Bioactivity

The combination of the pyrrole (B145914) ring and the benzenesulfonamide (B165840) moiety into a single molecular framework represents a powerful strategy in medicinal chemistry to create hybrid molecules with potentially synergistic or novel biological activities. acs.orgnih.gov The rational design of such hybrids is based on the principle of molecular hybridization, where two or more pharmacophores are linked to create a new molecule with an improved therapeutic profile. rsc.org

In the context of the pyrrole-benzenesulfonamide scaffold, the pyrrole ring can serve as a versatile scaffold for introducing various substituents to modulate the molecule's steric and electronic properties, as well as its pharmacokinetic profile. mdpi.com The benzenesulfonamide moiety, on the other hand, can act as a key anchoring group to interact with specific biological targets, such as the zinc-containing active site of carbonic anhydrases. nih.govresearchgate.net The relative orientation of the pyrrole and benzenesulfonamide units, as well as the substitution pattern on both rings, can significantly influence the biological activity of the resulting compound. For instance, shifting the sulfonamide group from the para to the meta or ortho position on the benzene (B151609) ring can lead to substantial changes in inhibitory activity against certain enzymes. nih.gov

Current Research Trajectories and Academic Perspectives on Pyrrole Benzenesulfonamide Derivatives

Established and Novel Synthetic Pathways for Pyrrole-Sulfonamide Core Architectures

The construction of the central pyrrole-benzenesulfonamide framework can be achieved through several strategic synthetic routes, each offering distinct advantages in terms of substrate scope and reaction conditions.

Condensation Reactions Utilizing Amino-Benzenesulfonamides with Pyrrole Precursors (e.g., 2,5-dimethoxytetrahydrofuran)

A primary and widely employed method for synthesizing N-substituted pyrroles is the Paal-Knorr reaction. researchgate.netnih.gov This condensation reaction involves an amine and a 1,4-dicarbonyl compound or its equivalent. For the synthesis of pyrrole-benzenesulfonamide derivatives, an amino-benzenesulfonamide is reacted with a precursor like 2,5-dimethoxytetrahydrofuran (B146720), which serves as a surrogate for succinaldehyde. nih.gov

This reaction is typically performed in acidic conditions, such as a mixture of p-dioxane and glacial acetic acid, at reflux. nih.gov The acidic environment facilitates the in situ hydrolysis of 2,5-dimethoxytetrahydrofuran to the required 1,4-dicarbonyl intermediate, which then undergoes condensation with the primary amine of the benzenesulfonamide (B165840), followed by cyclization and dehydration to form the aromatic pyrrole ring. An iron(III) chloride catalyst in water has also been reported to facilitate this condensation under mild conditions. organic-chemistry.org This method is valued for its operational simplicity and the ready availability of starting materials. nih.govorganic-chemistry.org

A study detailed the synthesis of a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides using this approach, reacting various 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran. nih.gov The reactions proceeded over 24–26 hours at reflux to yield the desired products. nih.gov

Table 1: Examples of Paal-Knorr Synthesis of Pyrrole-Benzenesulfonamides

| Amine Precursor | Pyrrole Precursor | Conditions | Product Type |

|---|---|---|---|

| 4-Amino-N-(aryl/heteroaryl)benzenesulfonamide | 2,5-Dimethoxytetrahydrofuran | p-Dioxane/glacial acetic acid, reflux | N-(Aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide nih.gov |

Transition Metal-Catalyzed Coupling Approaches (e.g., Copper(I)-Mediated Systems)

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for forming the C-N bond between a pyrrole and a benzenesulfonamide moiety. Copper(I)-mediated systems, often referred to as Ullmann-type couplings, are particularly effective for the N-arylation of pyrroles and other azoles. mdpi.comnih.gov

In this approach, a pyrrole is coupled with an aryl halide (e.g., 3-iodobenzenesulfonamide) in the presence of a copper(I) catalyst, a ligand, and a base. The reaction mechanism typically involves the formation of an active Cu(I) species, which undergoes oxidative addition with the aryl halide, followed by reaction with the pyrrole and subsequent reductive elimination to yield the N-arylpyrrole product. mdpi.com This method is advantageous for its tolerance of a wide range of functional groups. Recent advancements have focused on developing efficient and practical protocols, including solvent-free conditions and the use of various copper sources like copper(I) iodide. nih.govresearchgate.net Dual catalysis systems, combining copper with visible light photocatalysis, have also been developed for constructing S(O)2–N bonds under mild, redox-neutral conditions. nih.govnih.govmdpi.com

A study demonstrated the synthesis of pyrrole-imidazole polyamide oligomers using a Cu-catalyzed Ullmann-type cross-coupling, highlighting the utility of this method for constructing complex molecules containing N-arylpyrrole linkages. nih.gov

Intramolecular Cyclocondensation Strategies for Pyrrole Ring Formation (e.g., from Enamine-Type Schiff Bases)

Intramolecular cyclization strategies offer a route to construct the pyrrole ring directly onto a pre-functionalized benzenesulfonamide backbone. One such method involves the cyclization of enamine-type Schiff bases. Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. ijcce.ac.ir When appropriately substituted, these intermediates can undergo intramolecular reactions to form heterocyclic rings.

For pyrrole synthesis, a precursor containing a sulfonamide group and a Schiff base derived from an amine and a carbonyl compound with an adjacent leaving group or activatable position can be designed. Base-mediated cyclization can then lead to the formation of the pyrrole ring. While direct examples for this compound are not prevalent, the synthesis of various heterocyclic compounds from sulfonamide-bearing Schiff bases is a well-established principle in medicinal chemistry. ijcce.ac.irresearchgate.net

Cyclization Reactions Involving Sulfonamide Anions in Pyrrole and Dihydropyrrole Synthesis

Sulfonamide anions can act as nucleophiles in cyclization reactions to form pyrrole and dihydropyrrole rings. These methods involve the reaction of a sulfonamide anion with a suitable electrophilic partner that contains the carbon backbone of the pyrrole ring.

One reported strategy involves the [3-atom + 2-atom] combination of tosylamide anions with alkynyliodonium triflates to synthesize dihydropyrroles and pyrroles. figshare.com This approach demonstrates the utility of sulfonamide anions in building the heterocyclic core. Another strategy is the intramolecular cyclization of N-(3-butynyl)-sulfonamides catalyzed by palladium or gold catalysts, which yields 2,3-dihydropyrroles. consensus.apprsc.org Furthermore, photoredox-catalyzed reactions of linear 1,5-dienes with sulfonyl chlorides can proceed via regioselective sulfonylation and 5-endo cyclization to produce sulfonylated pyrrolinones. mdpi.com

Diversification and Functionalization Strategies for Substituted Pyrrole-Benzenesulfonamide Compounds

Once the core pyrrole-benzenesulfonamide structure is assembled, further diversification is often necessary. Sulfonyl pyrroles serve as key intermediates for these functionalization strategies.

Exploitation of Sulfonyl Pyrroles as Versatile Synthetic Intermediates

Sulfonyl pyrroles, which can be readily synthesized from primary sulfonamides, are highly versatile synthetic linchpins. researchgate.netlookchem.com The sulfonamide group is often considered a stable functional group, but its transformation via sulfonyl pyrrole intermediates opens up numerous possibilities for diversification. researchgate.netresearchgate.net

The pyrrolyl group can activate the sulfonamide for various transformations. For example, under reductive photoredox conditions, a sulfonyl pyrrole can generate a sulfinate, which can be trapped with electrophiles like methyl iodide to form methyl sulfones. researchgate.net This conversion of a stable sulfonamide into other sulfur(VI)-based functional groups highlights the synthetic utility of the sulfonyl pyrrole intermediate. researchgate.netresearchgate.net Furthermore, visible light-mediated strategies using sulfonyl pyrrole as a precursor to both sulfonyl and pyrrolyl radicals have been developed, enabling complex multi-functionalization of alkenes. rsc.org This approach allows for the construction of dipyrrolyl acetonitriles and benzhydryl pyrroles, demonstrating the broad potential for creating diverse molecular architectures from a common sulfonamide starting point. rsc.org

Table 2: Functionalization Reactions via Sulfonyl Pyrrole Intermediates

| Sulfonyl Pyrrole Derivative | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Primary Sulfonamide-derived | Reductive Photoredox, MeI | Methyl Sulfone | researchgate.net |

| Sulfonyl Pyrrole | Visible Light, Alkenes | Dipyrrolyl Acetonitriles | rsc.org |

Photocatalytic Approaches for Mild Sulfonamide Functionalization

The functionalization of sulfonamides, a historically robust but synthetically challenging group, has been significantly advanced through the advent of photocatalysis. ox.ac.uknih.gov This methodology provides a mild, metal-free pathway to generate pivotal sulfonyl radical intermediates from sulfonamides, enabling late-stage functionalization of complex molecules. ox.ac.uknih.govacs.org Mechanistic studies suggest that an energy-transfer catalysis (EnT) process is often in operation. ox.ac.ukresearchgate.net

This strategy is particularly valuable as it overcomes the high reduction potentials typically associated with sulfonamides (ca. -2.3 V), which has been a barrier to their direct single-electron reduction. nih.gov The process involves converting the sulfonamide into a reactive intermediate that can then be combined with a variety of radical acceptors, such as electron-poor and neutral alkenes, to form new carbon-sulfur bonds. acs.orgresearchgate.net A key advantage of this approach is that it does not require a base to achieve high yields. acs.org Furthermore, the reaction can be telescoped, for instance by combining it with imine formation, to provide a direct route from a starting sulfonamide to a functionalized sulfone without isolating the intermediate steps. nih.gov This method also allows for the ready generation of the sulfinate anion, which opens up a wide array of further derivatization possibilities. ox.ac.ukacs.org

The scope of this photocatalytic approach has been demonstrated with various substrates, including those derived from medicinally relevant compounds like the COX-2 inhibitor Celecoxib (B62257) and the diuretic Furosemide, yielding modified drug analogues. researchgate.net

Table 1: Scope of Alkenes in Photocatalytic Late-Stage Functionalization of Sulfonamides acs.orgresearchgate.net

| Entry | Alkene Type | Example Alkene | Product Type | Yield (%) |

|---|---|---|---|---|

| 1 | Electron-Poor | Methyl vinyl ketone (MVK) | Sulfone | High |

| 2 | Electron-Poor | Acrylonitrile | Sulfone | Moderate-Good |

| 3 | Neutral | Styrene | Sulfone | Moderate-Good |

Directed C-H Arylation for the Construction of Biaryl Sulfonamide Frameworks

Directed C-H functionalization has emerged as a powerful, atom-economical strategy for molecular construction, allowing for single-step access to carbon-carbon and carbon-heteroatom bonds. nih.gov The sulfonamide group itself can act as a versatile directing group in C-H activation reactions, facilitating the regioselective functionalization of aromatic rings. acs.orgresearchgate.net This approach is instrumental in late-stage diversification, a critical process in modern drug discovery for rapidly synthesizing analogues of lead compounds. acs.org

Palladium (Pd) and Rhodium (Rh) catalysts are commonly employed in these transformations. researchgate.netacs.org For instance, Pd(II)-catalyzed C-H arylation of benzamides, assisted by a bidentate directing group, has been successfully used to construct biaryl sulfonamides by cross-coupling sp² C–H bonds with iodobenzenesulfonamides. researchgate.net Similarly, Pd(II)-catalyzed meta-C-H arylation and alkylation of benzylsulfonamides have been achieved using a transient mediator and an isoquinoline (B145761) ligand, showcasing broad substrate scope and functional group tolerance. nih.gov The development of a diverse set of C-H functionalization reactions directed by the sulfonamide pharmacophore—including olefination, arylation, alkylation, halogenation, carboxylation, and carbonylation—provides distinct handles for further molecular diversification. acs.org This strategy has been applied to the site-selective modification of drugs like celecoxib to generate novel analogues. acs.org

Development of Novel Routes for Multi-Substituted Pyrrole Derivatives Incorporating Sulfonyl Scaffolds

Recent advancements in organic synthesis have led to novel and efficient routes for creating complex, multi-substituted pyrrole derivatives that incorporate a sulfonyl scaffold. tandfonline.comtandfonline.com One remarkable achievement is a four-component reaction utilizing sulfonyl azides, terminal alkynes, nitro compounds, and trichloroacetonitrile. tandfonline.comtandfonline.comfigshare.com This strategy, often catalyzed by copper(I) iodide (CuI) with a base like triethylamine (B128534) (Et₃N), offers a direct and efficient pathway to complex pyrrole structures from readily available starting materials. tandfonline.com

The versatility of this method allows for the synthesis of a diverse library of multi-substituted pyrroles by varying the sulfonyl azides, terminal alkynes, and nitro compounds. tandfonline.com The reaction demonstrates good yields with both aliphatic and aromatic sulfonyl azides. tandfonline.com Furthermore, the initial product, which contains a reactive CCl₃ site, can undergo subsequent reactions. For example, treatment with a sulfinate salt under simple, room-temperature conditions allows for the synthesis of a new poly-substituted pyrrole skeleton featuring both sulfone and sulfonamide groups. tandfonline.comfigshare.com

Another established method for synthesizing substituted pyrroles is the Van Leusen [3+2] cycloaddition reaction, which uses tosylmethyl isocyanides (TosMICs) and electron-deficient compounds like α,β-unsaturated esters, cyano, or sulfonyl olefins. mdpi.com This reaction is valued for its operational simplicity and the stability of the TosMIC reagent. mdpi.com

Table 2: Four-Component Synthesis of Multi-Substituted Pyrrole Derivatives tandfonline.com

| Entry | Sulfonyl Azide | Terminal Alkyne | Nitro Compound | Yield (%) |

|---|---|---|---|---|

| 1 | Tosyl azide | Phenylacetylene | Nitromethane | Good |

| 2 | 4-Chlorobenzenesulfonyl azide | Phenylacetylene | Nitroethane | Good |

| 3 | Mesitylenesulfonyl azide | 1-Hexyne | Nitromethane | Moderate |

Spectroscopic and Analytical Validation of Synthesized Architectures

Structural Elucidation via Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

The structural confirmation of synthesized sulfonamide derivatives, including this compound, relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netrsc.org

Infrared (IR) Spectroscopy provides crucial information about the functional groups present in the molecule. For arylsulfonamides, characteristic vibrational bands are observed. The N-H stretching vibrations in the sulfonamide group typically appear as two bands for primary sulfonamides (in the range of 3390–3229 cm⁻¹) or a single band for secondary sulfonamides. researchgate.netrsc.org The asymmetric and symmetric stretching vibrations of the S=O group are strong and readily identifiable, generally appearing in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. researchgate.net The S-N bond stretching vibration is typically found in the 924–895 cm⁻¹ region. researchgate.netrsc.org

Table 3: Characteristic IR Absorption Frequencies for Arylsulfonamides researchgate.netrsc.org

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3390 - 3229 | Medium-Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |

| S=O Asymmetric Stretch | 1344 - 1317 | Strong |

| S=O Symmetric Stretch | 1187 - 1147 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for determining the precise connectivity of atoms. In ¹H NMR spectra of arylsulfonamides, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet in the range of 8.78–10.15 ppm. rsc.org The aromatic protons of the benzene and pyrrole rings show signals in the region between 6.5 and 8.0 ppm, with their multiplicity and coupling constants revealing their substitution pattern. rsc.org

In ¹³C NMR spectroscopy, the chemical shifts of the aromatic carbons can be assigned with the aid of proton-decoupling techniques. nih.gov The carbon atoms of the benzene ring directly attached to the electron-withdrawing sulfonyl group are shifted downfield. The signals for the pyrrole ring carbons would appear in the characteristic region for five-membered aromatic heterocycles. These analytical methods, when used in combination, provide unambiguous confirmation of the synthesized molecular architecture. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzenesulfonamide derivatives, QSAR has been instrumental in identifying the key molecular features that govern their therapeutic effects. nih.govnih.gov

To understand the structure-activity relationships of pyrrole-substituted benzenesulfonamide derivatives, Orthogonal Projections to Latent Structures (OPLS) models have been developed. nih.govnih.gov OPLS is a supervised multivariate data analysis method that relates a set of predictor variables (molecular descriptors) to a set of response variables (biological activity). In a study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, OPLS models were generated to correlate their cytotoxic activity against various human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). nih.govnih.gov

The development of these models involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties. The OPLS algorithm then identifies the descriptors that are most correlated with the observed biological activity, while simultaneously filtering out non-correlated information.

The predictive ability of the generated OPLS models was rigorously validated. nih.gov This validation is crucial to ensure that the model can accurately predict the activity of new, untested compounds. The successful generation of these predictive models provides a powerful tool for the virtual screening of novel benzenesulfonamide derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. nih.govnih.gov

The OPLS method is itself a sophisticated chemometric technique that is used to analyze and interpret complex datasets from QSAR studies. nih.gov By analyzing the relationship between molecular descriptors and the cytotoxic activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, researchers can elucidate the structural requirements for anticancer activity. nih.govnih.gov

The interpretation of the OPLS models allows for the identification of which molecular properties are beneficial or detrimental to the desired biological effect. For instance, the models can reveal that increased lipophilicity in a certain region of the molecule enhances activity, while the presence of a hydrogen bond donor in another area may be unfavorable. This detailed interpretation of the multidimensional data provides a rational basis for the design of new analogues with improved activity profiles.

The success of a QSAR model hinges on the selection of relevant molecular descriptors. In the analysis of 4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, specific descriptors were identified as being highly influential on their anticancer activity. nih.gov These descriptors provide concrete insights into the structural features driving cytotoxicity.

For activity against the HeLa cell line, the CATS2D_07_DL descriptor, which accounts for the presence of a hydrogen bond donor and a lipophilic center at a topological distance of 7 bonds, was found to be unfavorable. nih.gov Similarly, the B09[C-O] and F09[C-O] descriptors, which count the occurrences of carbon-oxygen atom pairs at a topological distance of 9, were associated with decreased activity. Conversely, descriptors like RBN (rotatable bond number) and NRS (number of ring systems) indicated that a more rigid molecular structure was correlated with higher cytotoxic potency against both HeLa and HCT-116 cell lines. nih.gov

In the HCT-116 model, the F08[C-O] descriptor, representing carbon-oxygen pairs at a topological distance of 8, was the most influential, with lower values being preferred. nih.gov This detailed understanding of the key descriptors allows chemists to strategically modify the lead structure to optimize its biological activity.

| Descriptor | Significance for Anticancer Activity | Preferred Value | Cell Line(s) |

| CATS2D_07_DL | Presence of H-bond donor & lipophilic center at distance 7 is unprofitable. | Low | HeLa |

| B09[C-O] / F09[C-O] | Presence of C-O atoms at topological distance 9 decreases activity. | Low (e.g., 0) | HeLa, HCT-116 |

| F08[C-O] | Counts C-O atom pairs at topological distance 8. | Low (e.g., 4) | HCT-116 |

| RBN (Rotatable Bond Number) | High values are related to decreased activity. | Low | HeLa, HCT-116 |

| RBF (Rotatable Bond Fraction) | High values are related to decreased activity. | Low | HCT-116 |

| NRS (Number of Ring Systems) | High values are related to decreased activity (favors rigidity). | Low | HeLa, HCT-116 |

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the mechanism of action of drug candidates at a molecular level. For this compound derivatives, docking studies have been employed to investigate their binding modes within the active sites of various protein targets, such as carbonic anhydrases (CAs) and other enzymes implicated in cancer. nih.govlongdom.org

The process begins with obtaining the three-dimensional structures of the target protein, often from a repository like the Protein Data Bank (PDB). longdom.org The small molecule ligands are then computationally placed into the protein's active site in a multitude of possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy values typically indicating a more stable protein-ligand complex. longdom.org

Docking studies on related benzenesulfonamide derivatives have revealed crucial interactions. For example, when targeting metalloenzymes like carbonic anhydrases, a key interaction often involves the sulfonamide nitrogen atom coordinating with the catalytic zinc ion in the active site. nih.gov The position of the sulfonamide group on the phenyl ring has been shown to markedly affect these binding interactions. nih.gov Furthermore, these studies can identify important hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues that stabilize the complex. longdom.org Among some novel synthesized benzenesulfonamide compounds, docking studies revealed high binding affinities, with calculated binding energies reaching as low as -10.48 kcal/mol, indicating the formation of stable complexes with the receptor. longdom.org

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to predict a variety of molecular properties, including geometries, energies, and spectroscopic parameters. semanticscholar.org

For molecules with rotatable bonds or centers of geometric isomerism, such as derivatives of this compound that may contain double bonds in their substituents, DFT calculations are invaluable for performing conformational energy analysis. researchgate.net This analysis helps to determine the relative stabilities of different spatial arrangements (conformers) and geometric isomers (e.g., E/Z configurations).

The methodology involves optimizing the geometry of each possible isomer to find its lowest energy state. By comparing the calculated total energies of the E and Z isomers, for example, it is possible to predict which form is thermodynamically more stable. researchgate.net These quantum theoretical calculations can be performed at various levels of theory, such as B3LYP/6-311+G*, to achieve a balance between computational cost and accuracy. researchgate.net This information is critical, as the specific three-dimensional shape of a molecule often dictates its ability to interact with a biological target. The DFT approach provides a robust theoretical complement to experimental studies for characterizing the structure and relative stability of different isomers. researchgate.net

Positional Isomerism and Substituent Effects on the Benzenesulfonamide Moiety (Meta vs. Para Substitution) on Biological Potency

The positioning of substituents on the benzenesulfonamide ring is a critical determinant of biological activity. Studies comparing isomers have revealed that meta-substituted derivatives often exhibit significantly higher potency compared to their ortho- or para-substituted counterparts. nih.gov

In a study focused on metallo-β-lactamase (MβL) ImiS inhibitors, a series of benzenesulfonamide derivatives were synthesized with substituents at the ortho, meta, and para positions. The results clearly indicated that meta-substituted compounds were an order of magnitude more potent, with IC₅₀ values less than 1 μM, compared to the para-substituted analogs which had IC₅₀ values ranging from 2.7 to 9.3 μM. nih.gov This suggests that the meta position provides an optimal orientation for the substituent to interact favorably with the enzyme's active site. nih.gov

| Compound Series | Position of Substitution | IC₅₀ Range (μM) against ImiS | Potency |

| 1a-1j | Para | 2.7–9.3 | Lower |

| 2a-h | Meta | < 1.0 | Higher |

| 3e-3f | Ortho | 4.6–5.4 | Lower |

Influence of Aromatic and Heteroaromatic Substituents on the Pyrrole and Benzenesulfonamide Rings

The introduction of aromatic and heteroaromatic substituents onto the core structure has been a fruitful strategy for enhancing biological activity. In the context of anticancer agents, N-substitution of 4-(1H-pyrrol-1-yl)benzenesulfonamide with various aryl and heteroaryl groups has been systematically investigated.

Derivatives featuring a quinolin-8-yl substituent proved to be the most potent anticancer agents against human colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cell lines. Specifically, the unsubstituted quinolin-8-yl derivative exhibited significant cytotoxic activity with IC₅₀ values of 3 µM, 7 µM, and 5 µM for HCT-116, HeLa, and MCF-7, respectively.

The position of substituents on the quinoline (B57606) ring itself also plays a crucial role. A 7-methylquinolin-8-yl group led to moderate activity, while a 2-methylquinolin-8-yl isomer significantly decreased activity against MCF-7 cells but maintained high potency against HCT-116. In stark contrast, moving the substituent to the 6-position, as in the 2-methylquinolin-6-yl derivative, resulted in a complete loss of activity (IC₅₀ > 100 µM).

Other bulky heteroaromatic groups, such as benzo-2,1,3-thiadiazol-4-yl, conferred moderate anticancer properties. However, the incorporation of other nitrogen-containing heterocycles like pyridine, pyrimidine, and pyridazine (B1198779) generally resulted in decreased activity.

| N-Substituent on 4-(1H-pyrrol-1-yl)benzenesulfonamide | HCT-116 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| Quinolin-8-yl | 3 | 7 | 5 |

| 2-Methylquinolin-8-yl | 9 | 25 | >100 |

| 7-Methylquinolin-8-yl | 50 | 19 | 30 |

| 2-Methylquinolin-6-yl | >100 | >100 | >100 |

| Benzo-2,1,3-thiadiazol-4-yl | 23 | >100 | 23 |

The addition of methoxy (B1213986) and halogen substituents to the benzenesulfonamide scaffold has been explored to fine-tune inhibitory activity and selectivity against specific enzyme isoforms, particularly carbonic anhydrases.

Halogen atoms, such as chlorine or bromine, on the benzenesulfonamide ring can orient the ring within the enzyme's active site, thereby influencing affinity and selectivity. nih.gov For example, in a series of halogenated and di-substituted benzenesulfonamides, a 2-chloro/bromo-benzenesulfonamide ring served as the core, with the sulfonamide group anchoring to the zinc ion in the active site. nih.gov The specific halogen and other "tail" substituents were crucial for achieving selectivity for different CA isoforms. nih.gov

In another study, the introduction of a methoxy group was shown to have a variable impact. For instance, adding a methoxy group to certain β,γ-amino acid-substituted benzenesulfonamides led to a significant increase in binding affinity for the CA VB isoform. mdpi.com However, in the context of hydrazonobenzenesulfonamides, 2-methoxyphenyl and dimethoxyphenyl derivatives showed potent inhibition against the hCA XII isoform.

Fluorinated benzenesulfonamides have also been investigated. A series of ortho-para and meta-para double-substituted fluorinated benzenesulfonamides showed varying abilities to inhibit amyloid-beta peptide aggregation, demonstrating that the specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid moiety is critical for activity. nih.gov

Quantitative Correlation of Substituent Electronic and Steric Properties with Observed Bioactivity

Quantitative structure-activity relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. For benzenesulfonamide derivatives, QSAR models have been developed to predict their inhibitory potential and guide the design of new, more potent compounds. nanobioletters.comnih.gov

The underlying principle of QSAR is that the biological activity of a compound is dependent on its molecular structure and associated physicochemical parameters. nih.gov By developing mathematical equations that relate these parameters to activity, researchers can predict the efficacy of novel, unsynthesized derivatives. nanobioletters.com

For a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, QSAR analysis using Orthogonal Projections to Latent Structure (OPLS) models successfully identified key molecular descriptors that influence the compounds' anticancer activity. These models possess verified predictive ability, offering valuable insights into the structural requirements for cytotoxicity.

Similarly, QSAR models have been applied to predict the inhibitory activity of novel pyrrole and pyrrolopyrimidine derivatives carrying a benzenesulfonamide moiety against carbonic anhydrase isoforms hCA IX and hCA XII. nanobioletters.com The calculated inhibition activities from these models showed promising correlation with experimental data, supporting the use of QSAR for postulating new, potent benzenesulfonamide-based inhibitors. nanobioletters.com These models can provide information on how steric, electrostatic, hydrophobic, and hydrogen-bonding fields can be optimized to improve biological activity. nih.gov

SAR Specific to Enzyme Inhibition Profiles (e.g., Human Carbonic Anhydrase Isoforms)

The benzenesulfonamide scaffold is a classic zinc-binding group and a cornerstone in the design of human carbonic anhydrase (hCA) inhibitors. nih.gov However, achieving selectivity for specific hCA isoforms is a major challenge due to the high degree of similarity in their active sites. nih.govacs.org The SAR for these derivatives is highly dependent on the specific isoform being targeted.

The "tail approach," which involves modifying substituents extending from the benzenesulfonamide ring, is a key strategy for modulating isoform specificity. nih.gov These tail groups interact with residues in the hydrophobic and hydrophilic regions of the active site, beyond the conserved zinc-binding pocket. nih.gov

hCA I and II : These are ubiquitously expressed cytosolic isoforms. While many benzenesulfonamides inhibit them, selectivity over other isoforms is often desired to reduce side effects. nih.gov N-hydroxy and N-methoxy substitutions on the sulfonamide group have been shown to improve action against hCA I and II. nih.gov

hCA IX and XII : These are transmembrane, tumor-associated isoforms, making them important targets for anticancer therapies. nih.gov Selectivity for these isoforms over hCA I and II is a primary goal in drug design. Studies have shown that incorporating specific linkers, such as a cyclic urea (B33335), and tails can lead to potent and selective inhibitors of hCA IX and XII. tandfonline.comtandfonline.com For example, certain N-nitro sulfonamide derivatives demonstrated a 13-fold greater inhibitory efficacy against hCA IX and XII compared to hCA I and II. nih.gov

Structural studies have revealed that active-site residues, particularly at positions 92 and 131, are crucial in determining the binding position and affinity of inhibitors, while the tail groups are the primary drivers of isoform selectivity. nih.gov For instance, halogenated di-substituted benzenesulfonamides have been specifically designed to be selective for hCA VII, IX, XII, or XIV by varying the "tail" substituents attached to the benzene ring. nih.gov

| Compound Class | Target Isoform(s) | Key SAR Observation |

| N-nitro sulfonamides | hCA IX, XII | 13-fold more selective for hCA IX/XII over hCA I/II. nih.gov |

| Halogenated di-substituted benzenesulfonamides | hCA VII, IX, XII, XIV | Selectivity is achieved by varying "tail" substituents. nih.gov |

| Benzenesulfonamides with cyclic urea linkers | hCA IX, XII | The linker allows the molecule to better fit within the enzyme cavity, enhancing inhibition. nih.gov |

| N-hydroxy/N-methoxy sulfonamides | hCA I, II | Showed improved, though still micromolar, action against these isoforms. nih.gov |

Pharmacological and Biological Activity Profiling of 3 1h Pyrrol 1 Yl Benzenesulfonamide Derivatives in Vitro Investigations

Modulation of Intracellular Signaling Pathways

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in various diseases, particularly cancer. nih.gov Certain derivatives of 3-(1H-pyrrol-1-yl)benzenesulfonamide have been identified as potent inhibitors of this pathway. In vitro studies have demonstrated that specific structural modifications to the parent compound can lead to significant modulation of Wnt signaling.

A notable example is the derivative 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, identified as compound 15 in a key study. nih.govnih.govacs.org This compound was synthesized as part of a series of pyrrole (B145914) and indole (B1671886) derivatives designed to act as human carbonic anhydrase (hCA) inhibitors with the potential to concurrently inhibit the Wnt/β-catenin signaling cascade. nih.govacs.orgunicatt.it Research confirmed that this compound effectively suppressed the Wnt/β-catenin signaling pathway, highlighting it as a novel dual-targeting agent. nih.govnih.govacs.orgresearchgate.net The presence of both the N1-(4-sulfonamidophenyl) and the 3-(3,4,5-trimethoxyphenyl) substituents on the pyrrole ring was found to be essential for this inhibitory activity. nih.govnih.govunicatt.it

The inhibitory action of this compound derivatives on the Wnt/β-catenin pathway extends to the regulation of its downstream target genes. The canonical Wnt pathway culminates in the stabilization of β-catenin, which then translocates to the nucleus and activates the transcription of specific genes, including MYC, Fgf20, and Sall4, that drive cell proliferation and differentiation. nih.gov

The derivative 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide (compound 15) has been shown to effectively suppress the expression of these critical target genes. nih.govnih.govacs.org By inhibiting the upstream signaling cascade, this compound prevents the activation of β-catenin/TCF-mediated transcription. nih.govnih.gov This downstream effect underscores the compound's potential as a modulator of oncogenic processes driven by aberrant Wnt signaling. nih.gov The observed reduction in the expression levels of MYC, Fgf20, and Sall4 provides direct evidence of the compound's impact on the functional output of the Wnt/β-catenin pathway. nih.govacs.org

Table 1: Effect of 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide on Wnt Pathway

| Compound | Target Pathway | Downstream Gene Targets | Observed Effect |

| 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide | Wnt/β-Catenin | MYC, Fgf20, Sall4 | Suppression of signaling pathway and target gene expression. nih.govnih.govacs.org |

Investigation of Receptor Allosteric Modulation (e.g., α7 Neuronal Acetylcholine (B1216132) Receptors)

Derivatives of this compound have also been investigated for their ability to act as allosteric modulators of neuronal receptors. Specifically, the compound 4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, also known as A-867744, has been identified as a novel positive allosteric modulator (PAM) of the α7 neuronal nicotinic acetylcholine receptor (nAChR). bohrium.comnih.govnih.gov

PAMs represent a therapeutic strategy that enhances the receptor's response to its endogenous agonist, in this case, acetylcholine. acs.org A-867744 is classified as a type II α7 PAM, which potentiates acetylcholine-evoked currents in oocytes expressing α7 nAChRs with an EC₅₀ value of approximately 1 µM. bohrium.comnih.govresearchgate.net At higher concentrations, this compound caused acetylcholine-evoked currents to be essentially non-decaying. nih.gov This modulation occurs at an allosteric site, a location on the receptor distinct from the binding site for the primary agonist. bohrium.com The activity of A-867744 at both recombinant and native α7 nAChRs highlights its unique pharmacological profile in modulating this ion channel. nih.gov

Table 2: Pharmacological Profile of A-867744 at α7 nAChR

| Compound | Receptor Target | Modulator Type | Potency (EC₅₀) |

| 4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744) | α7 Neuronal Acetylcholine Receptor | Positive Allosteric Modulator (PAM) | ~1 µM bohrium.comnih.govresearchgate.net |

General Antimicrobial Activity Profiles (In Vitro)

The pyrrole and benzenesulfonamide (B165840) scaffolds are present in many compounds exhibiting a wide range of biological activities, including antimicrobial effects. nih.govsemanticscholar.org Various derivatives containing the pyrrole nucleus have demonstrated promising antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov

In vitro screening of novel pyrrolyl benzimidazole (B57391) derivatives has revealed significant antibacterial activity. For instance, compounds from a synthesized series showed activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Specifically, certain 2-(4-(2,5-dimethyl-1H-pyrrol-1-yl) phenyl)-1H-benzo[d]imidazole derivatives displayed potent activity against E. coli with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. Similarly, other studies on sulfonamide derivatives have reported promising bactericidal and fungicidal activities, with MIC values in the low mg/L range against various pathogens. pandawainstitute.com These findings suggest that the this compound core structure is a viable starting point for the development of new antimicrobial agents.

Table 3: In Vitro Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound Class | Test Organism | MIC |

| Pyrrolyl Benzimidazole Derivatives (e.g., 4a, 4d, 5a, 5d) | Escherichia coli (Gram-negative) | 6.25 µg/mL |

| Pyrrolyl Benzimidazole Derivatives | Staphylococcus aureus (Gram-positive) | 25-100 µg/mL |

| Phenothiazine-3-sulphonamide Derivatives | Various Bacteria and Fungi | 1.0 - 3.5 mg/L pandawainstitute.com |

Mechanistic Investigations of 3 1h Pyrrol 1 Yl Benzenesulfonamide Derivative Action at the Cellular and Molecular Level

Cellular Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key mechanism for many anticancer agents. Derivatives of 3-(1H-pyrrol-1-yl)benzenesulfonamide have been shown to trigger this pathway through several key molecular events.

Analysis of Phosphatidylserine (B164497) Translocation as an Apoptotic Marker

One of the earliest hallmarks of apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. nih.gov This event serves as an "eat me" signal for phagocytes to clear the apoptotic cells. The externalization of PS can be detected using Annexin V, a protein that has a high affinity for PS in the presence of calcium. youtube.com

In studies involving N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, the analysis of PS translocation is a key method to confirm the induction of apoptosis. nih.gov For instance, the apoptotic potential of compound 28 , a derivative bearing an 8-quinolinyl moiety, was confirmed through assays that detect this translocation. nih.gov Similarly, the potential toxic effects on healthy cells of another potent derivative, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide , were evaluated by assaying for late apoptotic cells through staining with Annexin V and propidium (B1200493) iodide. nih.gov These findings establish that the apoptotic activity of this class of compounds involves the disruption of plasma membrane asymmetry, a foundational step in the apoptotic cascade.

Measurement of Caspase Enzyme Activation (e.g., Caspase-3)

Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Research has demonstrated that pyrrole-benzenesulfonamide derivatives are potent activators of this caspase cascade. The highly active compound, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide (compound 15 ), was shown to induce the typical markers of apoptosis, including cleaved caspase-3. nih.gov Further studies on related N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives confirmed that active compounds induce caspase activity, which is a crucial step in executing the apoptotic program in cancer cells. nih.gov The measurement of caspase-3/7 activity, often using fluorescently labeled inhibitors or substrates, provides quantitative evidence of the pro-apoptotic signaling initiated by these compounds. nih.gov

Detection of Poly(ADP-ribose)polymerase Cleavage

Poly(ADP-ribose)polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is a key substrate for activated caspase-3 and caspase-7. Cleavage of the 116 kDa PARP protein into an 89 kDa and a 24 kDa fragment is considered a hallmark of apoptosis, as it inactivates the enzyme and prevents DNA repair, thus conserving cellular energy for the apoptotic process. nih.gov

Consistent with their ability to activate caspases, derivatives of this compound have been shown to induce PARP cleavage. Specifically, the potent dual-targeting inhibitor 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide was found to cause the appearance of cleaved PARP in treated cancer cells. nih.gov This finding solidifies the role of the caspase-dependent pathway in the mechanism of action for this compound class and links the upstream caspase activation to downstream nuclear events that seal the cell's fate.

Cell Cycle Perturbation Analysis

In addition to inducing apoptosis, many anticancer agents interfere with the cell cycle, the series of events that lead to cell division and duplication. By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cell proliferation.

Identification of Specific Cell Cycle Arrest Points (e.g., G2/M phase)

Derivatives of benzenesulfonamide (B165840) have been shown to cause significant perturbations in cell cycle progression. Studies on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides revealed that the most active compounds promoted cell cycle arrest in the G2/M phase in cancer cells. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. A similar biological activity profile has been observed for structurally related benzenesulfonate (B1194179) scaffolds, which also induce a strong cell cycle arrest in the G2/M phase. nih.govbdbiosciences.com The induction of G2/M arrest by these compounds often precedes the onset of apoptosis, suggesting a mechanistic link where cells that are unable to complete the cell cycle are subsequently eliminated through programmed cell death. researchgate.net

Enzyme Kinetics and Thermodynamics of Inhibition (e.g., for hCA Isoforms)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several human CA (hCA) isoforms are involved in various physiological and pathological processes, and some, like hCA IX and XII, are overexpressed in many tumors and are linked to cancer progression. Benzenesulfonamides are a well-known class of potent CA inhibitors.

Derivatives of this compound have been extensively studied for their inhibitory activity against various hCA isoforms. The inhibitory potency is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition. A lower Kᵢ value indicates a more potent inhibitor.

Kinetic studies have shown that these compounds can be highly potent and, in some cases, selective inhibitors of specific hCA isoforms. For example, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide was identified as a potent inhibitor of the tumor-associated isoform hCA XII, with a Kᵢ value of 6.8 nM. nih.gov The inhibitory profiles of various benzenesulfonamide derivatives against a panel of hCA isoforms reveal important structure-activity relationships, guiding the design of more selective and effective inhibitors.

Below are tables summarizing the inhibition data for several benzenesulfonamide derivatives against different human carbonic anhydrase isoforms.

Table 1: Inhibition of hCA Isoforms by Benzenesulfonamide-Triazole Conjugates Data presented as Kᵢ (nM). A lower value indicates stronger inhibition.

Click to view data

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

| 13 | 789.7 | 100.2 | 87.4 | 48.4 |

| 14 | 805.3 | 115.7 | 90.1 | 10.5 |

| 16 | 604.8 | 98.5 | 77.9 | 12.7 |

| 17 | 682.6 | 103.4 | 81.3 | 15.2 |

| AAZ * | 250 | 12 | 74 | 25 |

| Acetazolamide (AAZ) is a standard CA inhibitor shown for comparison. nih.gov |

Table 2: Inhibition of hCA Isoforms by Isatin-Linked Benzenesulfonamides Data presented as Kᵢ (nM). A lower value indicates stronger inhibition.

Click to view data

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 9a | >10000 | 200.7 | 60.5 | 110.3 |

| 9c | 435.8 | 135.2 | 115.6 | 101.4 |

| 9d | >10000 | 215.3 | 95.6 | 235.4 |

| 9g | 1547.2 | 185.7 | 92.1 | 187.5 |

| 9k | >10000 | 254.1 | 75.4 | 265.3 |

| 9p | 8452.1 | 154.2 | 154.7 | 84.5 |

| AAZ * | 250 | 12.1 | 74 | 25.8 |

| Acetazolamide (AAZ) is a standard CA inhibitor shown for comparison. nih.gov |

Table 3: Inhibition of hCA Isoforms by Click-Chemistry Derived Benzenesulfonamides Data presented as Kᵢ (nM). A lower value indicates stronger inhibition.

Click to view data

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 4a | 255 | 30.1 | 15.4 | 12.4 |

| 4b | 154 | 45.2 | 38.9 | 10.5 |

| 4c | 41.5 | 105 | 1.5 | 4.5 |

| 5a | 1500 | 755 | 2.4 | 0.8 |

| 5b | 1245 | 540 | 3.5 | 1.2 |

| AAZ * | 250 | 12 | 25 | 5.7 |

| Acetazolamide (AAZ) is a standard CA inhibitor shown for comparison. |

Future Research Directions and Translational Potential in Pharmaceutical Sciences

Rational Design and Synthesis of Advanced Analogs with Enhanced Target Specificity and Potency

The future development of 3-(1H-pyrrol-1-yl)benzenesulfonamide as a therapeutic agent hinges on the rational design and synthesis of advanced analogs with improved pharmacological profiles. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the parent molecule to enhance its interaction with biological targets.

Systematic modifications of the pyrrole (B145914) and benzenesulfonamide (B165840) moieties can lead to significant improvements in potency and selectivity. For instance, the substitution on the sulfonamide nitrogen with various aryl and heteroaryl groups has been shown to be a successful strategy in the 4-substituted series. nih.govmdpi.com A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity, revealing that certain substituents dramatically increased cytotoxicity against cancer cell lines. mdpi.com

Key research findings in the analog development of the broader pyrrole-benzenesulfonamide scaffold are summarized below:

| Modification Strategy | Impact on Activity | Example Compound Series | Ref |

| N-Sulfonamide Substitution | Introduction of bulky aryl/heteroaryl groups can significantly enhance anticancer potency. | N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides | mdpi.com |

| Pyrrole Ring Substitution | Altering substituents on the pyrrolidine (B122466) ring can modulate target binding and selectivity. | 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide | nih.gov |

| Isomeric Variation | Shifting the pyrrole substitution from the 4- to the 3-position of the benzenesulfonamide ring could alter target specificity and ADME properties. | Hypothetical this compound analogs |

Future synthetic efforts should focus on creating a diverse library of this compound derivatives. This will involve exploring a wide range of substituents on both the pyrrole and the aromatic rings to comprehensively map the SAR and identify lead compounds with optimal target engagement and drug-like properties.

Exploration of Undiscovered Biological Targets and Therapeutic Applications for Pyrrole-Benzenesulfonamide Scaffolds

The pyrrole-benzenesulfonamide scaffold has already demonstrated activity against several important biological targets, suggesting a broad therapeutic potential. nih.govmdpi.com Further exploration is warranted to uncover novel targets and expand the range of diseases that could be treated with derivatives of this compound.

One of the most promising areas of investigation is in oncology. Derivatives of the 4-substituted isomer have shown potent anticancer activity, and a notable example, 4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, has been identified as a dual inhibitor of human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway. nih.gov Carbonic anhydrases, particularly isoforms IX and XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis. nih.gov The Wnt/β-catenin pathway is also frequently dysregulated in cancer. nih.gov

| Biological Target | Therapeutic Application | Key Findings | Ref |

| Carbonic Anhydrases (hCA IX, hCA XII) | Cancer Therapy | Inhibition of tumor-associated CAs can disrupt pH regulation in the tumor microenvironment. | nih.gov |

| Wnt/β-Catenin Signaling Pathway | Cancer Therapy | Dual inhibition of this pathway alongside CAs presents a multi-pronged attack on cancer cells. | nih.gov |

| Undiscovered Kinases/Enzymes | Various (e.g., neurodegenerative diseases, inflammatory disorders) | The scaffold's versatility suggests potential activity against other enzyme families. |

Future research should employ high-throughput screening and proteomics-based approaches to identify new biological targets for this compound and its analogs. This will open up new avenues for therapeutic intervention in a wide range of diseases beyond cancer.

In-depth Mechanistic Elucidation of Observed Biological Activities through Advanced Molecular Techniques

A thorough understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is essential for their successful translation into clinical candidates. While initial studies have pointed towards mechanisms such as the induction of apoptosis and cell cycle arrest in cancer cells, more sophisticated techniques are needed for a deeper mechanistic insight. mdpi.com

For the potent anticancer analog of the 4-substituted isomer, compound 28, its apoptotic potential was analyzed through various assays, including phosphatidylserine (B164497) translocation, cell cycle distribution, and caspase activation. mdpi.com This compound was found to promote cell cycle arrest in the G2/M phase and induce caspase activity, leading to an increase in the population of apoptotic cells. mdpi.com

Future mechanistic studies should leverage a range of advanced molecular techniques:

Transcriptomics (RNA-seq): To identify global changes in gene expression following treatment with the compound, revealing affected pathways.

Proteomics (Mass Spectrometry): To identify protein expression changes and post-translational modifications, providing insights into the compound's direct and indirect targets.

Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement within the cellular environment.

X-ray Crystallography and Cryo-EM: To determine the three-dimensional structure of the compound bound to its target protein, revealing the precise molecular interactions.

Live-cell Imaging: To visualize the compound's effects on cellular processes in real-time.

By employing these advanced techniques, researchers can build a comprehensive picture of how this compound and its derivatives exert their therapeutic effects at a molecular level.

Implementation of Structure-Based Drug Design Methodologies for Optimization

Structure-based drug design (SBDD) is a powerful approach to optimize the potency and selectivity of lead compounds. By utilizing the three-dimensional structural information of the target protein, medicinal chemists can design molecules that fit precisely into the binding site and form optimal interactions.

Quantitative structure-activity relationship (QSAR) studies have already been applied to the 4-(1H-pyrrol-1-yl)benzenesulfonamide series to understand the relationship between the chemical structure and biological activity. mdpi.com Analysis of these relationships allowed for the generation of models with predictive ability, highlighting key molecular descriptors that influence the benzenesulfonamide's activity. mdpi.com

The implementation of SBDD for the optimization of this compound would involve:

Target Identification and Validation: Confirming the biological target of the compound.

Structural Determination: Obtaining the high-resolution 3D structure of the target protein, preferably in complex with the lead compound, using techniques like X-ray crystallography.

In Silico Modeling: Using computational tools to model the binding of new analog designs to the target protein and predict their binding affinity.

Iterative Synthesis and Testing: Synthesizing the designed analogs and evaluating their biological activity to validate the computational predictions and refine the SBDD model.

By integrating computational design with synthetic chemistry and biological testing, SBDD can significantly accelerate the development of optimized this compound-based drugs.

Development as Chemical Probes and Tools for Biological System Interrogation

Beyond their therapeutic potential, well-characterized molecules like this compound and its derivatives can be developed into valuable chemical probes to investigate biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein in a cellular or in vivo context.

To be effective as a chemical probe, a compound should possess:

High Potency: To elicit a biological response at low concentrations.

High Selectivity: To interact with a specific target with minimal off-target effects.

A Known Mechanism of Action: To allow for clear interpretation of experimental results.

Cellular Activity: The ability to cross cell membranes and engage its target in a cellular context.

Derivatives of this compound could be modified to create such probes. For example, the incorporation of a reactive group could allow for covalent labeling and identification of the target protein. Alternatively, attaching a fluorescent dye or a biotin (B1667282) tag would enable visualization of the target's localization within the cell or facilitate its purification for further study.

The development of chemical probes based on the this compound scaffold would not only advance our understanding of the compound's own mechanism of action but also provide powerful tools for the broader scientific community to explore the function of its biological targets.

常见问题

Q. What are the recommended synthetic routes for 3-(1H-Pyrrol-1-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling pyrrole derivatives with benzenesulfonamide precursors. For example, sulfonamide formation can be achieved via nucleophilic substitution of a sulfonyl chloride intermediate (e.g., 3-chlorobenzenesulfonyl chloride) with 1H-pyrrole under anhydrous conditions in dichloromethane . Optimization includes controlling stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours at 0–5°C). Purity is enhanced by recrystallization in ethanol/water (70:30 v/v) or column chromatography using silica gel and ethyl acetate/hexane eluent .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra for characteristic pyrrole protons (δ 6.2–6.8 ppm) and sulfonamide protons (δ 7.5–8.1 ppm).

- X-ray crystallography : Refine single-crystal data using SHELX software (e.g., SHELXL for small-molecule refinement) to determine bond lengths and angles. For example, the sulfonamide S–N bond typically measures 1.63–1.65 Å, consistent with similar benzenesulfonamide derivatives .

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate:

- LogP : Predicted hydrophobicity (e.g., XlogP ≈ 2.8) using software like ChemAxon.

- Polar surface area (PSA) : ~86 Ų, indicating moderate membrane permeability .

Compare results with experimental data from HPLC (e.g., retention time correlation) .

Advanced Research Questions

Q. How do electronic effects of the pyrrole substituent influence the sulfonamide’s reactivity in catalytic applications?

- Methodological Answer : Conduct Hammett analysis by synthesizing derivatives with electron-donating/withdrawing groups on the pyrrole ring. Monitor reaction kinetics (e.g., Suzuki-Miyaura coupling) via HPLC or GC-MS. For example, electron-rich pyrrole (e.g., 3-methylpyrrole) may enhance nucleophilicity, accelerating sulfonamide bond formation by 15–20% compared to unsubstituted analogs .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Dose-response validation : Perform IC assays in triplicate using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity and compare results across cell lines (e.g., HEK293 vs. HeLa).

- Target specificity : Use molecular docking (AutoDock Vina) to assess binding affinity to COX-2 vs. off-target kinases. For example, a 0.5 Å shift in binding pose may explain 10-fold differences in IC values .

Q. How can high-resolution crystallography address disorder in the pyrrole ring during structural refinement?

- Methodological Answer :

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).

- Refinement : Apply SHELXL constraints (e.g., AFIX 66 for planar pyrrole rings) and TLS (translation/libration/screw) models to account for thermal motion. For example, residual density maps (Δρ < 0.3 eÅ) confirm minimal disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。